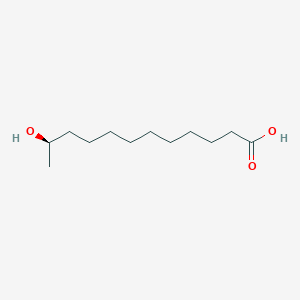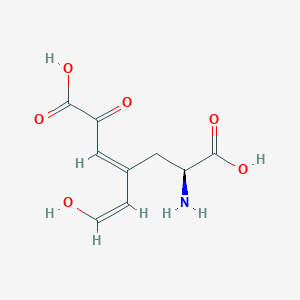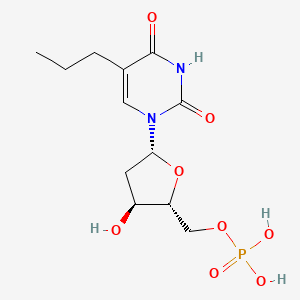
5-Propyl-dump
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate is a modified nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structural properties, which allow it to interact with nucleic acids in a specific manner, making it a valuable tool in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate typically involves a multi-step process. One common method includes the Pd(0)-catalyzed Sonogashira cross-coupling reaction. This reaction involves the coupling of 5-iodo-2’-deoxyuridine with N-propargyltrifluoroacetamide, followed by a triphosphorylation reaction to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for 5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.
化学反应分析
Types of Reactions
5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate undergoes various chemical reactions, including:
Substitution Reactions: The propynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms.
科学研究应用
5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate involves its incorporation into nucleic acids, where it can disrupt normal base pairing and inhibit nucleic acid synthesis. This disruption can lead to the inhibition of viral replication and other cellular processes. The compound targets specific molecular pathways involved in nucleic acid metabolism, making it a potent tool for studying and manipulating genetic material .
相似化合物的比较
Similar Compounds
5-Propynyl-2’-Deoxycytidine: Another modified nucleoside with similar structural properties.
5-Iodo-2’-Deoxyuridine: A halogenated analogue used in similar applications.
5-Methyl-2’-Deoxycytidine: Known for its enhanced stability in nucleic acid structures.
Uniqueness
5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate is unique due to its propynyl group, which provides enhanced binding affinity and specificity for target nucleic acid sequences. This modification allows for better stacking interactions and increased hydrophobicity, making it more effective in various applications compared to its analogues .
属性
CAS 编号 |
64374-82-9 |
|---|---|
分子式 |
C12H19N2O8P |
分子量 |
350.26 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-(2,4-dioxo-5-propylpyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H19N2O8P/c1-2-3-7-5-14(12(17)13-11(7)16)10-4-8(15)9(22-10)6-21-23(18,19)20/h5,8-10,15H,2-4,6H2,1H3,(H,13,16,17)(H2,18,19,20)/t8-,9+,10+/m0/s1 |
InChI 键 |
MCQFLTGFZQKDHC-IVZWLZJFSA-N |
SMILES |
CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O |
手性 SMILES |
CCCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O |
规范 SMILES |
CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O |
同义词 |
2'-deoxy-5-propyl-5'uridylic acid 5-propyl-dUMP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


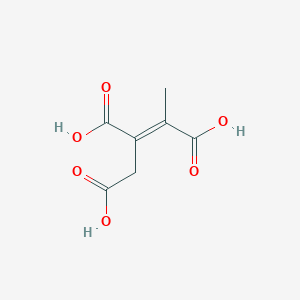
![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1238353.png)
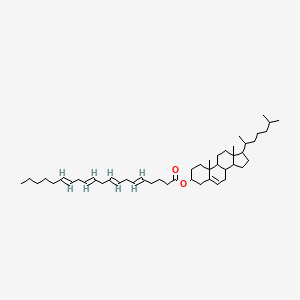
![N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide](/img/structure/B1238358.png)

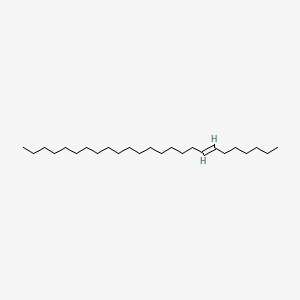

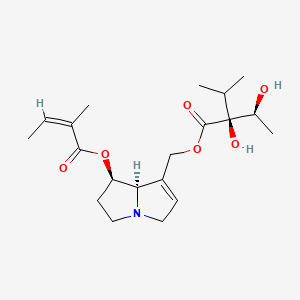
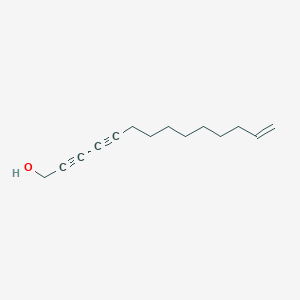
![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1238369.png)
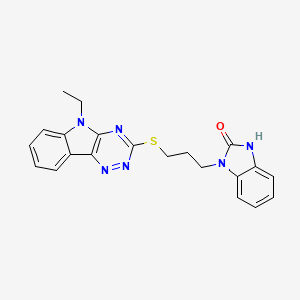
![1-[2-(3-Methylanilino)-5-nitrophenyl]sulfonyl-3-propan-2-ylurea](/img/structure/B1238371.png)
